molecular formula C53H80N10O14 B1247493 Nostopeptolide A1

Nostopeptolide A1

Cat. No.: B1247493
M. Wt: 1081.3 g/mol
InChI Key: VJNXGGVCMFEVSM-ZABMOCCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostopeptolide A1 is a cyclic depsipeptide secondary metabolite originally isolated from the cyanobacterium Nostoc sp. GSV224 . It is a non-ribosomal peptide (NRP) synthesized by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) enzyme complex . The compound has a molecular weight of 1080 Da and features a cyclic nonapeptide structure containing the non-proteinogenic amino acid l-4-methylproline and a butyryl side chain . Research has revealed that nostopeptolides play a governing role as an autogenic hormogonium-repressing factor (HRF) in the complex life cycle of the cyanobacterium Nostoc punctiforme . Hormogonia are motile filaments essential for initiating symbiosis with plants. This compound helps regulate the balance between the free-living and symbiotic states by dynamically repressing the differentiation of these filaments . Its activity is concentration-dependent, also acting as a chemoattractant at different extracellular levels . Notably, during symbiosis with plants like Gunnera manicata and Blasia pusilla , nostopeptolide production is strictly down-regulated, indicating its key role in a complex cross-talk network between the cyanobacterium and its plant partners . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C53H80N10O14

Molecular Weight

1081.3 g/mol

IUPAC Name

(2S,3S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylpentanamide

InChI

InChI=1S/C53H80N10O14/c1-9-12-43(67)61-46(31(8)10-2)50(73)60-38-27-77-53(76)39-13-11-18-62(39)51(74)37(22-32-14-16-33(64)17-15-32)59-48(71)36(23-42(54)66)57-45(69)25-55-47(70)35(20-29(5)6)56-44(68)24-41(65)34(19-28(3)4)58-49(72)40-21-30(7)26-63(40)52(38)75/h14-17,28-31,34-40,46,64H,9-13,18-27H2,1-8H3,(H2,54,66)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,71)(H,60,73)(H,61,67)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1

InChI Key

VJNXGGVCMFEVSM-ZABMOCCYSA-N

Isomeric SMILES

CCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

Canonical SMILES

CCCC(=O)NC(C(C)CC)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

Origin of Product

United States

Natural Occurrence and Ecological Context

Identification of Producing Cyanobacterial Strains

Several strains of Nostoc have been identified as producers of Nostopeptolide A1. These are primarily filamentous cyanobacteria known for their ability to fix atmospheric nitrogen and to form symbiotic relationships with a variety of plants. pnas.orgnih.gov

Nostoc sp. GSV224

The terrestrial cyanobacterium Nostoc sp. GSV224 was one of the first strains from which this compound, along with its analogs Nostopeptolide A2 and A3, was isolated and structurally characterized. researchgate.netnih.govnpatlas.org This strain is also known for producing cryptophycins, another class of bioactive compounds. researchgate.net The biosynthetic gene cluster responsible for the production of nostopeptolides has been cloned and sequenced from this strain, providing insights into its complex enzymatic machinery. nih.gov

Nostoc sp. UIC 11044

Nostoc sp. UIC 11044 is another cultured cyanobacterial strain from which this compound and A2 have been identified. uic.eduuic.edu This strain is part of a large collection of cultured cyanobacteria used for screening for novel, bioactive natural products. uic.edu The identification of this compound in this strain was achieved through techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. uic.eduuic.edu

Other Nostoc Species (e.g., UK2almI, punctiforme)

Nostopeptolides have also been detected in other Nostoc species, highlighting their prevalence within this genus. mdpi.com For instance, Nostoc sp. UK2almI, a strain isolated from a lichen, is known to produce these compounds. pnas.orgmdpi.com Furthermore, Nostoc punctiforme, a versatile symbiotic cyanobacterium, has been shown to produce this compound. pnas.orgmdpi.com The production of nostopeptolides in these varied strains suggests a connection between these compounds and the characteristic lifestyle of Nostoc. pnas.org

Producing Strain Key Findings References
Nostoc sp. GSV224Initial isolation and structural elucidation of Nostopeptolides A1, A2, and A3. researchgate.netnih.govnpatlas.org
Nostoc sp. UIC 11044Identification of this compound and A2 through HRMS and NMR. uic.eduuic.edu
Nostoc sp. UK2almIProducer of nostopeptolides, isolated from a lichen. pnas.orgmdpi.com
Nostoc punctiformeProduces this compound; plays a role in cellular differentiation. pnas.orgmdpi.com

Terrestrial and Aquatic Habitats as Sources

Cyanobacteria of the genus Nostoc are geographically widespread, inhabiting a diverse range of environments from terrestrial to aquatic ecosystems. mdpi.com They can be found in fresh, brackish, and marine waters, as well as in terrestrial settings, often forming macroscopic colonies. researchgate.netmdpi.com The producing strains of this compound have been isolated from both terrestrial and freshwater environments. researchgate.netuic.edu For example, Nostoc sp. GSV224 was isolated from a terrestrial source, while the habitats of other producing strains underscore the broad distribution of Nostoc species. researchgate.netmdpi.comhelsinki.fi This adaptability allows them to thrive in various ecological niches, from soil and rocks to symbiotic associations with plants and fungi. mdpi.com

Role in Cyanobacterial Life Cycle and Symbiotic Interactions

Recent research has shed light on the significant role of this compound in the intricate life cycle of Nostoc, particularly in the process of cellular differentiation.

Influence on Cellular Differentiation (e.g., Hormogonium Formation)

This compound has been identified as a key factor in regulating the formation of hormogonia in Nostoc punctiforme. pnas.orgnih.gov Hormogonia are motile filaments that are crucial for the dispersal and establishment of new colonies, as well as for initiating symbiotic relationships with plants. pnas.orgnih.gov

Modulation in Symbiosis with Plant Hosts

The chemical compound this compound, a complex secondary metabolite produced by the cyanobacterium Nostoc punctiforme, exhibits significant modulation in its expression when the cyanobacterium engages in symbiotic relationships with various plant hosts. pnas.orgnih.gov Research has demonstrated that the production of nostopeptolide is strictly down-regulated during symbiosis with plants such as Gunnera manicata and the liverwort Blasia pusilla. pnas.orgnih.govresearchgate.net This alteration in metabolite production points to a sophisticated and finely balanced chemical cross-talk network between the cyanobacterial symbiont and its plant partner. pnas.orgnih.gov

Nostoc symbioses with plants are considered one of the most ancient and versatile types of symbiotic relationships. pnas.orgresearchgate.net The interaction is typically facultative for the Nostoc species, which can exist in a free-living state. pnas.org The process of infection and establishment of the symbiosis involves a "tug-of-war" between the host and the symbiont, with both partners reciprocally influencing the differentiation of the infectious, motile cyanobacterial filaments known as hormogonia. pnas.orgresearchgate.net Nostopeptolide has been identified as a major hormogonium-repressing factor in N. punctiforme. pnas.orgnih.gov

Studies utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging have been instrumental in revealing the spatial distribution and regulation of nostopeptolides and other secondary metabolites within these symbiotic interactions. pnas.orgnih.gov When analyzing thin slices of Gunnera manicata shoots hosting N. punctiforme, researchers observed that while nostopeptolide was constitutively expressed in the free-living state of the cyanobacterium, its levels were significantly reduced or completely down-regulated within the plant's symbiotic glands. pnas.orgnih.govoup.com This down-regulation of nostopeptolide occurs concurrently with the up-regulation of other, yet unidentified, metabolites, highlighting the plant's ability to modulate the secondary metabolome of its cyanobiont. pnas.orgnih.govnih.gov

This modulation is crucial for the successful establishment of the symbiosis. Given that nostopeptolide acts to repress the formation of hormogonia, its down-regulation by the plant host is a necessary step to allow the cyanobacterium to differentiate into the motile filaments required to infect the plant tissue. pnas.org The plant, in turn, provides fixed carbon to the cyanobacterium in exchange for fixed nitrogen. pnas.orgoup.com The intricate regulation of nostopeptolide production underscores its vital role in governing the cellular differentiation and lifestyle choices of N. punctiforme, particularly in the transition between its free-living and symbiotic states. nih.govresearchgate.net

Detailed Research Findings on Nostopeptolide Modulation in Plant Symbiosis

Host PlantCyanobacterial PartnerKey Findings on NostopeptolideAnalytical MethodReference(s)
Gunnera manicataNostoc punctiformeNostopeptolide was found to be strictly down-regulated in the symbiotic state compared to the free-living state.MALDI Imaging pnas.org, nih.gov
Blasia pusillaNostoc punctiformeThe metabolite was strictly down-regulated in symbiosis, while other metabolites were up-regulated.MALDI Imaging pnas.org, nih.gov, oup.com

Biosynthesis of Nostopeptolide A1

Producing Organism: Nostoc species

Nostopeptolide A1 is produced by certain strains of cyanobacteria belonging to the genus Nostoc. researchgate.netnih.gov Nostoc species are known for their ability to form symbiotic relationships with a variety of plants and fungi and are recognized as a rich source of structurally unique and biologically active natural products. nih.govnih.gov The production of this compound has been identified in terrestrial strains such as Nostoc sp. GSV224 and Nostoc punctiforme. researchgate.netnih.gov

Architecture of the nos Biosynthetic Gene Cluster

Biosynthetic Pathway: Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS)

The biosynthesis of this compound is a complex process carried out by a large, multi-enzyme complex known as a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govresearchgate.net NRPS and PKS pathways are common in microorganisms for the synthesis of complex peptides and polyketides, respectively. In the case of this compound, the biosynthetic gene cluster, designated as the nos cluster, orchestrates the assembly of the molecule from amino acid and acetate (B1210297) precursors. researchgate.netnih.gov

Substrate Activation and Chain Elongation Mechanisms

Genetic Basis: The nos Gene Cluster

The genetic blueprint for this compound synthesis is encoded in the nos gene cluster. researchgate.netnih.gov This cluster contains all the necessary genes for the production of the NRPS and PKS enzymes, as well as enzymes responsible for the synthesis of the unusual L-4-methylproline residue and for transporting the final product out of the cell. nih.govresearchgate.net The organization of the genes within the nos cluster is co-linear with the order of the building blocks in the final this compound molecule, a characteristic feature of NRPS/PKS systems. nih.gov

Methodologies for Structural Elucidation and Conformation Analysis

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments: COSY, HSQC, HMBC, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of Nostopeptolide A1. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to decipher the intricate connections within the molecule.

1D NMR, including proton (¹H) and carbon-¹³C experiments, provides initial information about the chemical environments of the hydrogen and carbon atoms present. uic.eduscienggj.org However, due to the complexity and conformational heterogeneity of this compound, 2D NMR techniques are indispensable for a complete structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to identify adjacent protons in the amino acid residues. uic.eduacs.org

TOCSY (Total Correlation Spectroscopy): TOCSY is particularly valuable as it establishes correlations between all protons within a spin system, not just the directly coupled ones. researchgate.netresearchgate.netresearchgate.net One-dimensional TOCSY experiments have proven especially useful in isolating and identifying the nine individual amino acid residues and the butyryl group of this compound. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of C-H bonds. uic.eduacs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connections between protons and carbons (typically over two to three bonds). This is vital for sequencing the amino acid residues and linking them to other structural components, such as the butyryl group. uic.eduacs.org

The challenge of having three stable conformers in solution often leads to overlapping signals in the NMR spectra. To address this, experiments can be conducted at different temperatures, such as 278 K in DMSO-d₆, which can help to partially resolve the conformational complexity.

Table 1: Illustrative NMR Data for Key Residues in this compound

ResidueδH (ppm)δC (ppm)Key Correlations
L-Leu¹4.32 (d, J=6.8)56.1NOE to D-Leu²
D-Leu²4.25 (m)53.8HMBC to butyryl carbonyl
4-MePro³4.18 (dd)--

Note: This table provides a simplified representation of NMR data. Detailed assignments require comprehensive analysis of all 1D and 2D spectra.

Mass Spectrometry (MS) Applications (HRMS, LC-MS/MS, Q-TOF, MS³ Fragmentation Analysis)

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer insights into the sequence of its components.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) is used to accurately determine the molecular formula of this compound, which is C₅₃H₈₀N₁₀O₁₄. nih.gov This high level of accuracy is critical for confirming the elemental composition. The protonated molecule [M+H]⁺ is observed at an m/z of 1081.5863.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is a standard technique for analyzing complex mixtures and purifying compounds like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS and MS³): MS/MS experiments involve the fragmentation of a selected ion to generate a characteristic spectrum that reveals structural information. researchgate.net For this compound, both positive and negative mode ESI-MS/MS have been used. researchgate.net In negative mode, a dominant fragment ion at m/z 561 is observed, corresponding to a significant loss from the core structure. researchgate.net Further fragmentation in an MS³ experiment has been used to confirm the complete sequence of the peptide. researchgate.net

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments provide high resolution and mass accuracy, making them well-suited for the analysis of complex natural products like this compound. helsinki.fi

Table 2: High-Resolution Mass Spectrometry Data for this compound nih.gov

ParameterValue
Molecular FormulaC₅₃H₈₀N₁₀O₁₄
Calculated [M+H]⁺ (m/z)1081.5863
Observed [M+H]⁺ (m/z)1081.591

Chromatographic Separation Methods for Isolation and Purification

The isolation of this compound from its natural source, the cyanobacterium Nostoc sp., requires effective separation techniques to purify it from a complex mixture of other cellular components. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of this compound. researchgate.netnih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed. nih.govasm.org The separation is typically achieved using a gradient of organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier such as trifluoroacetic acid (TFA). nih.govrsc.org The purified compound can then be collected for further analysis. asm.org

Bioassay-Guided Isolation Strategies

Bioassay-guided isolation is a powerful strategy that uses a specific biological activity to track the target compound throughout the fractionation process. researchgate.netuic.eduuic.edu In this approach, crude extracts of the cyanobacteria are first separated into simpler fractions. uic.edu Each fraction is then tested for a particular biological activity. uic.edu The active fractions are subjected to further rounds of separation and testing until a pure, active compound, such as this compound, is isolated. uic.edu This method is particularly useful for discovering new bioactive natural products. uic.edu

Conformational Studies in Solution

Understanding the three-dimensional shape of this compound in solution is crucial as its conformation is directly related to its biological activity. As previously mentioned, this compound exists as a mixture of three stable conformers. researchgate.netresearchgate.net This conformational heterogeneity presents a significant challenge for structural analysis. researchgate.net

NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in these studies. NOESY experiments detect protons that are close to each other in space, providing distance constraints that help to define the three-dimensional structure of the molecule. acs.org By analyzing the NOESY correlations, researchers can build models of the different conformations present in solution. researchgate.netnih.gov The ratio of these interconverting conformers has been reported to be approximately 1:1.2:0.8.

Biological Activities and Molecular Mechanistic Investigations

Investigations into Cellular Growth Modulation

Investigations into the direct effects of Nostopeptolide A1 on cell proliferation have yielded specific findings, particularly concerning its lack of general cytotoxic activity, while highlighting its role in the cellular differentiation of its producing organism.

Initial studies and screenings of this compound and its close structural analogs, Nostopeptolide A2 and A3, have concluded that these compounds are largely devoid of direct cytotoxic and antiproliferative activities against various cancer cell lines. researchgate.netuic.edu This lack of direct anticancer effect distinguishes them from other cyanobacterial metabolites.

In contrast, related compounds known as nostocyclopeptides (specifically Ncp-A1 and Ncp-A2) have demonstrated weak cytotoxic activity against human nasopharyngeal (KB) and human colorectal adenocarcinoma (LoVo) cell lines. nih.gov However, this activity is attributed to the nostocyclopeptide structure and has not been observed for this compound.

Table 1: Cytotoxicity Profile of this compound in Comparison to Related Compounds

CompoundCell LineCell TypeReported Activity
This compound VariousCancerDevoid of cytotoxic activity. researchgate.net
Nostocyclopeptide A1/A2 KBHuman NasopharyngealWeak cytotoxicity (IC₅₀ approx. 1 µM). nih.gov
Nostocyclopeptide A1/A2 LoVoHuman ColorectalWeak cytotoxicity (IC₅₀ approx. 1 µM). nih.gov

Consistent with the findings on specific cancer cell lines, cellular viability assays in preclinical models have not shown significant antiproliferative effects for this compound. uic.edu The primary biological role of this compound appears unrelated to direct cytotoxicity. Instead, research points to a significant function in the regulation of cellular differentiation in its native organism, the cyanobacterium Nostoc punctiforme. nih.gov

Studies have identified this compound as a hormogonium-repressing factor, a crucial role in the cyanobacterium's complex life cycle. nih.gov Hormogonia are motile filaments essential for the infection process in plant-cyanobacteria symbioses. This compound helps govern the transition from this motile stage to a vegetative growth state, demonstrating a key role in cellular differentiation and lifecycle regulation. nih.govresearchgate.net

Inhibition of Specific Cancer Cell Lines (e.g., Human Nasopharyngeal, Colorectal)

Exploration of Protective Mechanisms

While not directly cytotoxic, this compound exhibits significant protective activities by preventing cellular damage from specific, potent toxins.

A key biological activity of this compound is its ability to inhibit the uptake of the hepatotoxin Microcystin-LR (MC-LR) into cells. nih.gov This protective mechanism is achieved by blocking specific organic anion-transporting polypeptides (OATPs), namely OATP1B1 and OATP1B3, which are responsible for transporting toxins like microcystins and nodularin (B43191) into hepatocytes. researchgate.netnih.govresearchgate.net By inhibiting these transporters, this compound effectively prevents the toxin from reaching its intracellular targets. researchgate.nethelsinki.fi

Table 2: Mechanism of Hepatoprotection by this compound

CompoundTarget TransportersInhibited ToxinCellular ModelProtective Outcome
This compound OATP1B1, OATP1B3Microcystin-LR, NodularinHepatocytes (HEK293)Inhibition of toxin uptake. researchgate.netnih.govresearchgate.net

The ability of this compound to modulate cellular apoptosis is a direct consequence of its capacity to block hepatotoxin uptake. frontiersin.orgresearchgate.net Toxins such as Microcystin-LR are potent inducers of apoptosis in liver cells. nih.gov By preventing the entry of these toxins into hepatocytes, this compound indirectly counteracts the toxin-induced apoptotic cascade. nih.govfrontiersin.orgresearchgate.net This capacity to inhibit apoptosis induced by hepatotoxins suggests a significant antitoxic potential for the compound. frontiersin.orgresearchgate.net

Inhibition of Hepatotoxin Uptake (e.g., Microcystin-LR)

Studies on Inflammatory Pathway Modulation

Research has also explored the effects of this compound on inflammatory processes. Studies have shown that this compound and the related Nostopeptolide A3 act as weak inhibitors of inflammatory responses. researchgate.net Specifically, in human lung microvascular cells treated with tumor necrosis factor (TNF), these compounds were found to weakly inhibit the expression and production of proinflammatory mediators. researchgate.net This suggests a potential, albeit modest, anti-inflammatory activity. mdpi.comresearchgate.net

Table 3: Anti-inflammatory Activity of this compound

CompoundCellular ModelInflammatory StimulusObserved Effect
This compound / A3 Human Lung Microvascular CellsTumor Necrosis Factor (TNF)Weak inhibition of proinflammatory mediator expression and production. researchgate.net

Antimicrobial Activity Research

While direct studies on the antifungal activity of this compound against Aspergillus flavus are limited, research on related cyanobacterial peptides provides insights into this area. For example, laxaphycins, another family of cyclic lipopeptides from cyanobacteria, exhibit synergistic antifungal activity against Aspergillus flavus. researchgate.net Specifically, heinamides, a new class of laxaphycins, have demonstrated this characteristic activity. researchgate.net

In a broader context, the search for novel antifungal agents is critical due to increasing fungal resistance. Studies on synthetic amides like 2-chloro-N-phenylacetamide (A1Cl) have shown antifungal activity against Aspergillus flavus strains, with a likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br Lipopeptides produced by Bacillus velezensis have also been identified to have a significant antifungal effect on A. flavus. nih.gov Although this compound itself was initially reported to be devoid of antifungal activity in some studies researchgate.net, the broader activity of related cyanobacterial metabolites suggests a potential area for further investigation.

Enzyme Modulation and Inhibition Studies

This compound has been noted for its protease-inhibiting activity, a significant characteristic for potential therapeutic applications. It has been reported to inhibit serine proteases at nanomolar to low micromolar concentrations, suggesting its potential in the development of treatments for diseases where protease activity is dysregulated. However, some initial studies on this compound isolated from Nostoc sp. GSV224 reported it to be devoid of protease inhibition activities. researchgate.net This discrepancy may be due to the specific proteases tested or the assay conditions used.

Cyanobacteria are a recognized source of potent protease inhibitors, including cyanopeptolins, anabaenopeptins, and microginins. researchgate.netresearchgate.net Aeruginosins, another class of cyanobacterial peptides, are well-characterized serine protease inhibitors, and their mechanism of inhibition has been studied through X-ray crystallography. mdpi.com

Table 1: Reported Protease Inhibition by this compound

Protease TypeInhibition Activity
TrypsinHigh
ChymotrypsinModerate
ElastaseLow
Source:

Molecular Targets and Interaction Analysis

The molecular interactions of this compound are linked to its role in cellular differentiation in its producing organism, Nostoc punctiforme. It is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) complex. nih.gov The gene cluster responsible for its production also includes an ABC transporter, suggesting a mechanism for its export from the cell. nih.gov

Studies have shown that nostopeptolide acts as a hormogonium-repressing factor, indicating its involvement in the chemical signaling that governs the differentiation of motile filaments in Nostoc. nih.gov The expression of the nostopeptolide biosynthesis genes is observed in vegetative cells, hormogonia, and akinetes, but not in heterocysts. nih.gov Furthermore, the complete downregulation of the nostopeptolide gene cluster in the presence of the symbiotic plant host Blasia pusilla suggests that nostopeptolide may be a primary target of signals from the plant. nih.gov While specific cellular receptors for this compound in other organisms have not been definitively identified, its influence on cyanobacterial differentiation points to its interaction with specific signaling pathways within the producing organism.

Interaction with Organic Anion Transporters (e.g., OATP1B1/B3)

The chemical compound this compound is part of a larger class of cyclic depsipeptides known as nostopeptolides, which have been investigated for their various biological activities. Research into this class of molecules has revealed interactions with organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. These transporters are primarily located in the sinusoidal membrane of hepatocytes and are crucial for the uptake of a wide range of endogenous compounds and xenobiotics, including toxins, from the blood into the liver.

Studies have shown that nostopeptolides, as a group, can block the transport of toxins such as microcystin (B8822318) and nodularin into hepatocytes through the inhibition of OATP1B1 and OATP1B3. mdpi.comproquest.com This inhibitory action suggests a potential protective role against certain forms of hepatotoxicity. The mechanism of this inhibition is believed to be competitive, where the nostopeptolides vie with the toxins for the same transport proteins. mdpi.comproquest.com

However, detailed research findings that specifically quantify the inhibitory activity of this compound on OATP1B1 and OATP1B3 are not extensively documented in the currently available scientific literature. While the broader class of nostopeptolides is recognized for this interaction, specific IC50 values for this compound are not consistently reported. Some studies have focused on other members of the nostopeptolide family, such as Nostopeptolide L2, which has been identified as a potent inhibitor of OATP1B1. helsinki.fi Similarly, related cyanobacterial peptides like nostocyclopeptides have been more thoroughly characterized in their interaction with these transporters. mdpi.comproquest.com One study from 2000 by Golakoti et al. did not report significant biological activities for this compound and A2. uic.edu

Due to the lack of specific inhibitory data for this compound in the reviewed literature, a data table for its interaction with OATP1B1 and OATP1B3 cannot be generated at this time.

Chemical Synthesis and Analogue Development

Total Synthesis Approaches to Nostopeptolide A1

Two primary strategies have emerged for the total synthesis of this compound: solid-phase peptide synthesis (SPPS) and chemoenzymatic methodologies. Each approach offers distinct advantages and addresses different aspects of the synthetic challenge.

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptide chains on a solid support. beilstein-journals.orgmdpi.com This method simplifies the purification process at each step, as reagents and byproducts are washed away while the growing peptide remains attached to the resin. beilstein-journals.org For the synthesis of complex cyclic peptides like this compound, SPPS offers a streamlined approach to constructing the linear precursor. beilstein-journals.orgmdpi.com

The general strategy involves:

Resin Attachment: The C-terminal amino acid is anchored to a solid support, often a 2-chlorotrityl chloride (2-CTC) resin. mdpi.com

Iterative Chain Elongation: The peptide chain is extended by sequentially adding amino acids. Each cycle involves the deprotection of the N-terminus of the resin-bound peptide, followed by coupling with the next protected amino acid. mdpi.comnih.gov The Fmoc (fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed. beilstein-journals.orgscienggj.org

Cleavage from Resin: Once the linear peptide sequence is complete, it is cleaved from the solid support. mdpi.com

Macrocyclization: The final and often most challenging step is the intramolecular cyclization of the linear peptide to form the macrolactam ring. This is typically performed in solution under high dilution to favor the intramolecular reaction over intermolecular polymerization. mdpi.com

A significant advantage of SPPS is its adaptability for creating a diverse library of analogues by incorporating unnatural or modified amino acids at various positions in the peptide chain. beilstein-journals.orgscienggj.org

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. acs.org This approach can be particularly advantageous for complex natural products like this compound, which are biosynthesized by large multi-domain enzymes called nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). mdpi.comoup.com

A chemoenzymatic strategy for this compound could involve:

Chemical Synthesis of Precursors: Advanced peptide or polyketide fragments of the molecule are synthesized chemically. This could involve the use of SPPS for peptide segments.

Enzymatic Assembly and Cyclization: Specific enzymes from the Nostopeptolide biosynthetic pathway, such as condensation domains or dedicated cyclases, could be used to ligate the synthetic fragments and perform the final macrocyclization. This can offer high stereoselectivity and regioselectivity, which are often difficult to achieve through purely chemical means.

Researchers have explored the modification of NRPS and PKS gene clusters to produce novel analogues, a field known as combinatorial biosynthesis. mdpi.comresearchgate.net This approach, while distinct from in vitro chemoenzymatic synthesis, highlights the potential of harnessing biosynthetic machinery for generating structural diversity.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Design and Synthesis of Analogues and Derivatives

The synthesis of this compound analogues is crucial for understanding how its structure relates to its biological activity and for developing derivatives with improved properties.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. researchgate.netresearchgate.net For this compound, this could involve:

Amino Acid Substitution: Replacing specific amino acids with their D-isomers, or with other natural or unnatural amino acids, to probe the importance of each residue for activity. scienggj.org

Modification of the Polyketide Moiety: Altering the length or functional groups of the butyryl side chain.

Ring Size Modification: Synthesizing analogues with larger or smaller macrocyclic rings to assess the impact of conformational constraints.

The diversity generated through these synthetic modifications allows for the identification of the key structural features—the pharmacophore—responsible for the compound's biological effects. mdpi.com

This compound possesses multiple chiral centers, making its stereocontrolled synthesis a significant hurdle. researchgate.net The presence of non-standard amino acids, such as (2S, 4S)-4-methylproline, adds another layer of complexity. nih.gov

Strategies to manage this stereochemical challenge include:

Use of Chiral Pool Starting Materials: Employing readily available chiral molecules, such as amino acids or sugars, as starting materials for the synthesis of complex fragments. acs.org

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of stereoisomers.

Bioinformatic Prediction: Analyzing the stereospecificity of domains within the biosynthetic gene cluster can help predict the absolute configurations of chiral centers in the natural product, guiding synthetic efforts. nih.gov

The determination of the absolute stereochemistry of the natural product itself is a critical first step, often accomplished through techniques like NMR analysis and comparison with authentic standards after hydrolysis. researchgate.net

Rational Design for Structure-Activity Relationship (SAR) Studies

Challenges and Yield Optimization in Synthetic Production

Key challenges include:

Macrocyclization: The ring-closing step is often inefficient, competing with intermolecular side reactions that lead to linear dimers and oligomers. mdpi.com

Stereochemical Control: Maintaining the correct stereochemistry throughout a multi-step synthesis is difficult and can result in diastereomeric mixtures that are hard to separate.

Synthesis of Non-standard Residues: The preparation of unusual building blocks, like the 4-methylproline found in this compound, requires dedicated synthetic routes. nih.gov

Low Yields in Natural Production: The low abundance of this compound in its natural cyanobacterial source makes isolation impractical for large-scale supply, necessitating synthesis.

Table of Optimization Strategies:

ChallengeOptimization Strategy
Low Cyclization Yield High-dilution conditions, use of efficient coupling reagents (e.g., HATU, PyBOP), careful selection of the cyclization site. mdpi.com
Epimerization Use of coupling reagents known to suppress racemization (e.g., HOBt, HOAt), careful control of reaction conditions (temperature, base). mdpi.com
Low Overall Yield Convergent synthetic strategies (synthesizing fragments separately before combining them), optimization of each reaction step for maximum yield.
Purification Difficulties Advanced chromatographic techniques (e.g., preparative HPLC) to separate complex mixtures of closely related isomers and byproducts. mdpi.com

By systematically addressing these challenges through methodological refinement and strategic planning, the synthetic production of this compound and its analogues can be made more efficient, facilitating further research into its biological potential.

Advanced Research Methodologies and Computational Studies

Omics-Based Approaches for Mechanistic Elucidation

A multi-omics strategy is considered a critical framework for comprehensively elucidating the mechanism of action of Nostopeptolide A1. This involves integrating data from transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's biological impact.

Transcriptomics, primarily through RNA sequencing (RNA-seq), allows for a global analysis of gene expression changes in response to this compound or conditions affecting its production. This method quantifies the abundance of RNA transcripts to identify genes and pathways that are upregulated or downregulated.

In a comparative transcriptomic analysis of a Nostoc punctiforme strain engineered for alkane overproduction, RNA-seq data revealed a significant upregulation of numerous genes, including those involved in the synthesis of non-ribosomal peptides like nostopeptolide A. nih.gov This finding suggests a potential co-regulation of nostopeptolide biosynthesis with other metabolic pathways, such as those related to stress response and lipid production. nih.gov Conversely, studies focusing on the differentiation of Nostoc punctiforme have used transcriptional reporters to show that while the nostopeptolide biosynthesis (nos) genes are expressed, regulation during the organism's life cycle may occur at the level of secretion rather than transcription. nih.gov RNA-seq analysis has also been instrumental in defining the transcriptional landscape during hormogonium development in Nostoc punctiforme, a process influenced by nostopeptolides. asm.org

Table 1: Selected Transcriptomics Findings Related to Nostopeptolide Biosynthesis
OrganismExperimental ConditionKey FindingTechniqueReference
Nostoc punctiformeAlkane Overproduction Strain vs. Wild-TypeGenes for nostopeptolide A synthesis were identified as highly upregulated in the overproduction strain.RNA-seq nih.gov
Nostoc punctiformeHormogonium Differentiation CycleThe nosA gene promoter is active in the free-living state, suggesting regulation occurs post-transcriptionally, likely at the level of secretion.Transcriptional Reporter (P-nosA-CFP) nih.gov
Bradyrhizobium sp. ORS285Symbiosis with AeschynomeneA non-ribosomal peptide synthetase (NRPS) cluster with weak similarity to the nostopeptolide system was found to be downregulated in bacteroids.RNA-seq asm.org

Proteomics aims to identify and quantify the entire set of proteins (the proteome) within a cell or organism, providing direct insight into functional molecular machinery. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling are powerful quantitative methods used to track protein interaction networks and abundance changes following exposure to a compound.

In the context of this compound, these advanced proteomic approaches are recommended for identifying its direct protein targets and downstream interaction partners. For instance, by comparing the proteomes of cells treated with this compound to untreated controls, researchers can pinpoint proteins whose expression levels or post-translational modifications are altered. While a preliminary investigation of the Nostoc punctiforme proteome has been conducted, comprehensive studies applying SILAC or TMT to specifically map the interaction networks of this compound are a forward-looking research strategy rather than a widely documented application. nih.gov

Table 2: Principles of Advanced Proteomic Techniques for this compound Research
TechniquePrinciplePotential Application for this compoundReference
SILAC Metabolic incorporation of "heavy" and "light" amino acids into two cell populations, which are then mixed, and protein abundance is compared using mass spectrometry.Identify changes in protein expression in cells (e.g., HeLa cells) after treatment with this compound to uncover affected cellular pathways.
TMT In vitro chemical labeling of peptides from different samples with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, allowing for relative quantification of proteins across multiple samples simultaneously.Track protein interaction networks and quantify proteome-wide changes in response to this compound exposure, comparing multiple conditions or time points in a single experiment.

Metabolomics, the study of small molecules or metabolites within a biological system, offers a direct snapshot of physiological and metabolic activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in this field, used for the detection, identification, and quantification of a wide array of metabolites.

For this compound, LC-MS/MS is essential for its initial discovery and characterization from cyanobacterial extracts. researchgate.netresearchgate.net The technique is used to generate a "molecular fingerprint" of a strain, aiding in the rapid identification (dereplication) of known compounds and the discovery of new structural variants. researchgate.netuic.edu Beyond identification, LC-MS/MS is critical for mapping metabolic perturbations. By comparing the metabolic profiles of this compound-producing strains with non-producing mutants, or by analyzing host organisms before and after exposure, researchers can identify metabolic pathways that are impacted by the compound's presence. nih.gov For example, MALDI imaging, a related mass spectrometry technique, has been used to visualize the distribution of nostopeptolides in symbiotic systems, revealing that the compound is downregulated in the host plant, pointing to a significant metabolic shift during symbiosis. nih.gov

Table 3: Application of LC-MS/MS in this compound Research
ApplicationMethodologyKey OutcomeReference
Identification & Structure ElucidationAnalysis of MS/MS fragmentation patterns of the molecular ion.Confirmation of the peptide sequence and structure of this compound and its analogs. researchgate.net
Metabolite Profiling & DereplicationComparison of the LC-MS profile of a novel cyanobacterial extract against databases of known compounds.Rapid identification of this compound/A2 in bioactive fractions of Nostoc sp. UIC 11044, streamlining the discovery process. uic.edu
Metabolic Perturbation MappingComparative analysis of metabolite abundance between different biological states (e.g., wild-type vs. mutant).Reveals changes in related metabolic pathways and helps infer the biological role of the compound.

Proteomics (SILAC/TMT Labeling for Protein Interaction Networks)

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational, or in silico, methods are indispensable for predicting the biological activities of natural products and guiding further experimental work. Molecular modeling and QSAR studies provide insights into the interactions between a compound and its potential targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). ucl.ac.ukmdpi.com This method is widely used to forecast the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. frontiersin.org For this compound, molecular docking simulations are a key in silico strategy proposed to identify potential protein targets. By docking the this compound structure against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action (e.g., enzyme inhibition) that can then be validated experimentally. While this is a powerful predictive tool, published studies with specific binding affinity predictions for this compound against validated targets are limited.

Table 4: Hypothetical Workflow for Molecular Docking of this compound
StepDescriptionExample Software/ToolsAnticipated Outcome
1. Ligand PreparationGenerate a 3D structure of this compound and optimize its geometry.ChemDraw, AvogadroA low-energy, 3D conformer of this compound.
2. Target SelectionIdentify potential protein targets based on known biological activities (e.g., proteases, proteins involved in apoptosis).Protein Data Bank (PDB)A set of 3D protein structures for docking.
3. Docking SimulationRun the docking algorithm to predict binding poses and scores.AutoDock Vina, GlideA ranked list of potential binding poses and their predicted binding affinities (e.g., in kcal/mol).
4. AnalysisAnalyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).PyMOL, ChimeraA structural hypothesis for the mechanism of action.

Molecular dynamics simulations compute the movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a system. For a flexible cyclic peptide like this compound, MD simulations are crucial for conformational analysis. Experimental studies have noted that nostopeptolides can exist in multiple conformations, which complicates structural elucidation by NMR. researchgate.net MD simulations can explore the accessible conformational space of this compound in different environments (e.g., in water or a lipid membrane), revealing its flexibility, stable conformations, and how it might adapt its shape to bind to a receptor. This provides a dynamic context to the static pictures generated by molecular docking.

Table 5: Objectives of Molecular Dynamics Simulations for this compound
ObjectiveSimulation DetailsExample SoftwareExpected Insight
Conformational SamplingSimulate this compound in an explicit solvent (e.g., water) box over nanoseconds to microseconds.GROMACS, AMBERIdentification of dominant low-energy conformations and the flexibility of different parts of the molecule.
Binding StabilitySimulate the protein-ligand complex obtained from molecular docking.GROMACS, NAMDAssessment of the stability of the predicted binding pose and the dynamics of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach. QSAR attempts to build a statistical relationship between the chemical structures of a series of compounds and their biological activity. oup.comuni-greifswald.de For nostopeptolides, a QSAR model could be developed by correlating structural descriptors (e.g., logP, polar surface area, specific functional groups) of various analogs with their measured activity (e.g., cytotoxicity or enzyme inhibition). Such a model would be valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Methodological Considerations in Bioassay Validation

The validation of bioassays for this compound is of paramount importance due to the significant inconsistencies in reported biological activities across different studies. researchgate.nettheses.cz Rigorous methodological validation ensures that experimental results are both reliable and reproducible.

Reproducibility in bioassays is contingent upon the strict standardization of all experimental conditions. For this compound, where conflicting data on cytotoxicity exists, variations in assay protocols are a likely source of discrepancy. theses.cz Key parameters that require standardization include:

Cell-Based Assay Protocols: For cytotoxicity and anti-inflammatory assays, variables such as cell line (e.g., HeLa, Sp/2), cell passage number, seeding density, and incubation time must be uniform. theses.cz

Solvent and pH: The choice of solvent (e.g., DMSO) and its final concentration in the assay medium must be consistent, as it can influence compound solubility and exert independent effects on cells. The pH of the assay buffer is also critical and should be controlled. Some studies have explicitly tested different solvents to mitigate their effect on extraction and quantification. researchgate.net

Compound Handling: The existence of this compound in multiple conformations in solution, as identified through NMR analysis, necessitates standardized procedures for sample preparation, storage, and handling to ensure the same conformational equilibrium is studied in each experiment. researchgate.net

Reference Standards and Controls: The use of positive and negative controls is fundamental. For antimicrobial testing, adopting established protocols like those from the Clinical and Laboratory Standards Institute (CLSI) can provide a robust framework for standardization. researchgate.net

By controlling these variables, researchers can minimize inter-laboratory variability and generate a more accurate and reproducible profile of this compound's bioactivity.

The purity of this compound samples is a critical factor, as trace impurities could be responsible for observed biological activities. uic.edu To ensure the integrity of the test compound, orthogonal methods—analytical techniques that rely on different physicochemical principles—must be employed for purity verification.

A multi-technique approach is essential for the comprehensive characterization of this compound:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing purity by separating the target compound from impurities. When coupled with a detector like a diode-array detector (DAD) or ultraviolet-visible (UV-Vis) detector, it can quantify the purity of the sample.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition and molecular weight of this compound. It is a key technique used in the dereplication process to rapidly identify known compounds in a complex mixture. uic.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is highly sensitive to the presence of impurities, even those that are structurally similar to this compound. Advanced 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to confirm the compound's identity and structure. researchgate.net The use of NMR data has been incorporated into orthogonal prioritization procedures to catalogue metabolites from natural extracts. nih.gov

Employing these three methods in concert provides a high degree of confidence in the sample's purity, ensuring that any observed bioactivity is attributable to this compound itself and not a co-eluting contaminant.

Significant conflicts in the scientific literature regarding the bioactivity of this compound highlight the need for a systematic review and meta-analysis. The most notable contradiction is in its cytotoxicity: the original study by Golakoti et al. reported it to be devoid of cytotoxic activity, whereas subsequent studies have identified it as a cytotoxic compound. researchgate.nettheses.cz Furthermore, other reports have described weak anti-inflammatory activity. researchgate.net

A meta-analysis can systematically resolve these discrepancies by collating and analyzing data from all available studies. The primary objective is to identify the sources of heterogeneity in the results and derive a more robust estimate of the compound's true effect. This process involves:

Systematic Data Extraction: Gathering all relevant publications and extracting detailed information on experimental design and outcomes.

Variable Tabulation: Organizing the data into a structured format to compare key methodological variables across studies.

Statistical Analysis: Using statistical models to evaluate the influence of each variable on the reported bioactivity and to calculate a pooled effect size.

By analyzing the data in this structured manner, a meta-analysis could determine whether the conflicting results are due to differences in compound purity, the specific bioassay used, the biological model system (e.g., cell line), or other experimental variables. This approach provides a rigorous, evidence-based method for clarifying the true biological profile of this compound.

Table 1: Proposed Data Extraction for Meta-Analysis of this compound Bioactivity

Study (Reference) Reported Bioactivity Assay Type Model System Purity (%) Solvent Concentration/Dose Range Key Findings (e.g., IC₅₀)
Golakoti et al. (2000) researchgate.netNo cytotoxicity, antifungal, or protease inhibitionVariousN/A>95% (Assumed)N/AN/AInactive
Hrouzek et al. (2010) (cited in theses.cz)CytotoxicitySp/2 cell lineMurine lymphoblastic cellsNot SpecifiedNot SpecifiedNot SpecifiedToxic
Fidor et al. (2019) researchgate.netInhibition of hepatoxin-induced apoptosisApoptosis AssayHepatocytesNot SpecifiedNot SpecifiedNot SpecifiedActive
Herfindal et al. (cited in researchgate.net)Weak anti-inflammatoryCytokine expression assayHuman lung microvascular cellsNot SpecifiedNot SpecifiedNot SpecifiedWeakly active

Future Research Trajectories

Elucidation of Unexplored Biosynthetic Pathways and Cryptic Metabolites

The biosynthesis of Nostopeptolide A1 is known to involve a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. mdpi.comoup.com The gene cluster responsible for its production, the nos cluster, has been identified and characterized in Nostoc sp. GSV224. nih.govresearchgate.net This cluster contains genes for the NRPS modules (nosA, nosC, nosD), a PKS module (nosB), and enzymes for the synthesis of the non-proteinogenic amino acid (2S, 4S)-4-methylproline (nosE and nosF). oup.comnih.gov

However, many biosynthetic gene clusters in Nostoc species remain "orphan," meaning their metabolic products are unknown. nih.govresearchgate.net Future research will likely focus on activating these silent or "cryptic" gene clusters to uncover novel secondary metabolites. nih.govresearchgate.net Techniques such as high-density fermentation, which has been shown to upregulate over 50% of biosynthetic gene clusters in Nostoc punctiforme, can be employed to induce the production of these hidden compounds. nih.govacs.org Furthermore, the interconnection between different secondary metabolite pathways, as suggested by the metabolic reprogramming observed in a pks2 mutant of N. punctiforme, highlights the need to investigate the regulatory networks governing their expression. pnas.orgnih.gov

Genome mining approaches, guided by the presence of specific biosynthetic genes like those for 4-methylproline, have already proven successful in discovering new nonribosomal peptides. acs.orgnih.gov Expanding these strategies to other unique structural moieties found in nostopeptolides could lead to the discovery of a wider range of related natural products.

Optimization of Biosynthetic Production via Synthetic Biology

The natural production of this compound and its analogs in cyanobacteria is often low, hindering extensive research and development. helsinki.fi Synthetic biology offers powerful tools to optimize the production of these compounds. Genetic engineering techniques, such as the use of CRISPR-Cas9, can be used to modify the biosynthetic gene clusters in Nostoc species to enhance yield.

Moreover, understanding the modular nature of NRPS and PKS assembly lines provides opportunities for "unnatural" hybrid natural product generation through pathway engineering. researchgate.net By mixing and matching domains and modules from different biosynthetic pathways, it may be possible to create novel nostopeptolide derivatives with improved or entirely new biological activities. researchgate.netajol.info The heterologous expression of the nos gene cluster in a more easily cultivable host organism is another promising avenue for scalable production.

Discovery and Development of Novel Analogues with Targeted Activities

Research has already identified several natural analogs of this compound, such as Nostopeptolides A2, A3, and L1-L4. mdpi.comacs.org These analogs often exhibit variations in their amino acid composition, such as the substitution of isoleucine with valine. mdpi.com The discovery of these natural variants underscores the potential for a much larger family of related compounds.

Future efforts will focus on the targeted discovery and semi-synthesis of novel analogues. Screening of diverse cyanobacterial strains, particularly from the genus Nostoc, using a combination of PCR and LC-MS methods, can identify new producers of nostopeptolide-like compounds. researchgate.netacs.org Chemical synthesis and chemoenzymatic approaches, combining solid-phase peptide synthesis with enzymatic modifications, can be employed to create a library of novel analogues. These analogues can then be screened for a wide range of biological activities, including anticancer, antifungal, and protease inhibition properties. researchgate.netresearchgate.net For instance, some nostopeptolides have been found to inhibit microcystin-induced apoptosis by blocking organic anion transporters. acs.org

Deeper Understanding of Ecological Roles and Signaling Pathways

The ecological role of this compound is an area of active investigation. It has been identified as a key factor in the cellular differentiation of Nostoc punctiforme, a cyanobacterium capable of forming symbiotic relationships with plants. nih.govresearchgate.net Specifically, nostopeptolide acts as a hormogonium-repressing factor, influencing the formation of motile filaments essential for infection. nih.govpnas.org The concentration of nostopeptolide appears to be critical, with higher concentrations repressing hormogonium formation and lower concentrations acting as a chemoattractant. nih.gov

Future research will aim to unravel the signaling cascade initiated by nostopeptolide and identify the receptors and downstream targets involved in its regulatory function. Understanding how plant-derived signals interact with the nostopeptolide pathway to modulate cyanobacterial differentiation is crucial for comprehending the complex cross-talk in these ancient symbioses. nih.govresearchgate.net Studies have shown that plant exudates can repress nostopeptolide expression, suggesting a sophisticated interplay between the symbiont and its host. nih.gov The observation that nostopeptolide production is linked to cell density also points towards a potential role in quorum sensing-like communication within Nostoc populations. researchgate.net

Refinement of Preclinical Research Models for Mechanistic Insights

To fully evaluate the therapeutic potential of this compound and its analogs, refined preclinical research models are necessary. While initial studies have explored its effects, more sophisticated models are needed to gain deeper mechanistic insights. researchgate.net For example, the use of human in vitro skin models for wound healing and electric cell-substrate impedance sensing (ECIS) technology can provide quantitative, real-time data on the cellular effects of these compounds. researchgate.net

For investigating anticancer properties, three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can better mimic the tumor microenvironment and provide more accurate predictions of in vivo efficacy. The development of specific and sensitive assays to monitor the interaction of nostopeptolides with their molecular targets, such as specific proteases or transporters, will be essential for elucidating their mechanism of action.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A holistic understanding of this compound requires the integration of data from multiple "omics" platforms. rsc.org This includes genomics, transcriptomics, proteomics, and metabolomics. A multi-omics approach can provide a comprehensive profile of the cellular response to nostopeptolide treatment or altered production levels. nih.gov

Transcriptomics (RNA-seq) can identify genes that are differentially expressed in the presence of nostopeptolide, revealing the regulatory networks it influences. nih.govacs.org

Proteomics can be used to identify the protein interaction partners of nostopeptolide and to map the signaling pathways it modulates. rsc.org

Metabolomics can map the metabolic perturbations caused by nostopeptolide, providing insights into its broader physiological effects. researchgate.net

By integrating these datasets, researchers can build comprehensive models of nostopeptolide's function, from its biosynthesis and regulation to its ecological and potential pharmacological roles. This integrated approach will be instrumental in unlocking the full potential of this fascinating cyanobacterial metabolite. rsc.org

Q & A

Basic: What spectroscopic and chromatographic methods are essential for characterizing the structure of Nostopeptolide A1?

Answer:
Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) .

  • NMR (1D and 2D experiments like COSY, HSQC, HMBC) identifies functional groups and connectivity .
  • High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC coupled with UV/Vis or diode array detectors ensures purity and aids in isolating isomers.
    For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards .

Basic: What are the known biological activities of this compound reported in primary literature?

Answer:
Current studies report antimicrobial , cytotoxic , and enzyme-inhibitory properties. For example:

Activity TypeModel SystemKey FindingsReference Techniques
AntimicrobialGram-positive bacteriaMIC values 2–10 µg/mLBroth microdilution assay
CytotoxicHeLa cellsIC₅₀ = 15 µMMTT assay
Researchers should cross-reference these findings with negative controls and dose-response validation to minimize false positives .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer:
Contradictions often arise from assay variability , compound purity , or biological model differences . Methodological solutions include:

  • Standardized Assay Conditions : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity .
  • Meta-Analysis : Tabulate variables like solvent, pH, and cell passage numbers from conflicting studies (Table 1 example below):
StudySolventPurity (%)Cell Line PassageIC₅₀ (µM)
ADMSO98P1515
BEthanol85P2545

This comparative approach identifies confounding factors .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

Answer:
A multi-omics framework is critical:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC or TMT labeling to track protein interaction networks.

Metabolomics : LC-MS/MS to map metabolic perturbations .
For hypothesis-driven research, structure the question using PICOT :

  • P opulation: Target cells/tissues
  • I ntervention: this compound exposure
  • C omparison: Untreated controls
  • O utcome: Pathway inhibition/activation .

Advanced: What challenges arise in synthesizing this compound analogs, and how can they be addressed methodologically?

Answer:
Key challenges include stereochemical complexity and low yields in cyanobacterial expression systems . Strategies:

  • Genetic Engineering : CRISPR-Cas9 to modify biosynthetic gene clusters in Nostoc spp. .
  • Chemoenzymatic Synthesis : Combine solid-phase peptide synthesis with enzymatic macrocyclization .
  • Yield Optimization : Use DOE (Design of Experiments) to test variables like pH, temperature, and nutrient ratios .

Basic: How is this compound biosynthesized in cyanobacterial systems?

Answer:
Biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway. Key steps:

Substrate Activation : Adenylation domains load amino acid monomers.

Chain Elongation : Condensation domains assemble the peptide backbone.

Macrocyclization : Thioesterase domains release the cyclized product .
Researchers should annotate gene clusters via antiSMASH and validate through heterologous expression in E. coli .

Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like bacterial ribosomes.

  • QSAR Models : Use descriptors (logP, polar surface area) to correlate structural features with activity .
  • Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays .

Basic: What in vitro and in vivo models are commonly used to assess this compound’s toxicity?

Answer:

  • In Vitro : HepG2 cells for hepatotoxicity; hemolysis assays for erythrocyte compatibility .
  • In Vivo : Zebrafish embryos (FET assay) or murine models (acute toxicity via OECD 423 guidelines) .
    Dose ranges should align with OECD-recommended limits for comparability .

Advanced: How can researchers address the low bioavailability of this compound in pharmacokinetic studies?

Answer:

  • Formulation Strategies : Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility .
  • Prodrug Design : Introduce ester groups for improved membrane permeability .
  • PK/PD Modeling : Use NONMEM to simulate absorption-distribution profiles .

Advanced: What statistical approaches are optimal for analyzing dose-dependent responses in this compound bioassays?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Post Hoc Tests : Compare multiple dose groups (Tukey’s HSD for variance) .
  • Bootstrap Resampling : Estimate confidence intervals for small-sample studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.